1-Acetyl-1H-indol-3-yl acetate
CAS No.: 16800-67-2
VCID: VC21538485
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-Acetyl-1H-indol-3-yl acetate, also known as 1,3-Diacetoxyindole, is an organic compound belonging to the indole family. It is characterized by the presence of an acetyl group at the nitrogen atom and an acetate group at the third position of the indole ring. This compound is significant due to its diverse biological activities and applications in various fields, including medicinal chemistry, material science, and agricultural chemistry. Synthesis MethodsThe synthesis of 1-Acetyl-1H-indol-3-yl acetate can be achieved through various methods. One common approach involves the cyclization and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids using acetic anhydride and triethylamine as the base. This reaction is often carried out under microwave irradiation for a short duration at elevated temperatures to enhance efficiency and yield . Synthesis Steps:
Biological ActivitiesIndole derivatives, including 1-Acetyl-1H-indol-3-yl acetate, are known for their diverse biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The compound interacts with multiple receptors, contributing to its broad-spectrum biological effects through mechanisms such as enzyme inhibition or activation and changes in gene expression.
Applications1-Acetyl-1H-indol-3-yl acetate has numerous applications across various fields:
Safety and Hazards1-Acetyl-1H-indol-3-yl acetate poses several hazards, including being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation. Handling requires appropriate protective measures and adherence to safety protocols .
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CAS No. | 16800-67-2 | ||||||||||||||||||||
Product Name | 1-Acetyl-1H-indol-3-yl acetate | ||||||||||||||||||||
Molecular Formula | C12H11NO3 | ||||||||||||||||||||
Molecular Weight | 217.22 g/mol | ||||||||||||||||||||
IUPAC Name | (1-acetylindol-3-yl) acetate | ||||||||||||||||||||
Standard InChI | InChI=1S/C12H11NO3/c1-8(14)13-7-12(16-9(2)15)10-5-3-4-6-11(10)13/h3-7H,1-2H3 | ||||||||||||||||||||
Standard InChIKey | DNVFBLDIZKYQPL-UHFFFAOYSA-N | ||||||||||||||||||||
SMILES | CC(=O)N1C=C(C2=CC=CC=C21)OC(=O)C | ||||||||||||||||||||
Canonical SMILES | CC(=O)N1C=C(C2=CC=CC=C21)OC(=O)C | ||||||||||||||||||||
Synonyms | Acetic acid-(1-acetyl-1H-indol-3-yl) ester;Indoxyl-1,3-diacetate | ||||||||||||||||||||
PubChem Compound | 583602 | ||||||||||||||||||||
Last Modified | Aug 15 2023 |
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